2-Amino-5-methylbenzamide
Overview
Description
2-Amino-5-methylbenzamide is a derivative of 2-aminobenzamide, a compound that has been studied for its various biological activities and chemical properties. The core structure of 2-aminobenzamide has been the subject of research due to its potential role in biological processes such as ADP-ribosylation and its ability to form hydrogen bonds, which is significant in the context of molecular interactions and drug design .
Synthesis Analysis
The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide has been reported, with a focus on optimizing process conditions to achieve high yields and purity. For instance, a synthesis starting from 7-methylisatin achieved an overall yield of 62% with a purity of 99.6% through a series of chlorination, oxidation, and ammonolysis steps . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Amino-5-methylbenzamide.
Molecular Structure Analysis
Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the structures of N-unsubstituted 2-aminobenzamides. These studies have revealed the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is crucial for the formation of strong intermolecular hydrogen bonding .
Chemical Reactions Analysis
2-Aminobenzamide derivatives have been used as synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds. For example, halogenated aniline derivatives like 2-Amino-5-bromo-3-iodobenzamide have been used in palladium-catalyzed cross-coupling reactions to create complex molecules such as indoles and their annulated derivatives . This indicates that 2-Amino-5-methylbenzamide could also serve as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their ability to participate in hydrogen bonding and their reactivity in chemical reactions. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, has been studied, revealing insights into the electron-affinic sites and the stability of reduction products . Additionally, the impact of 2-aminobenzamide on cellular processes such as DNA methylation and differentiation in murine Friend erythroleukemia cells has been investigated, demonstrating its biological relevance .
Scientific Research Applications
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Scientific Field: Organic Chemistry
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Scientific Field: Biochemistry
- Application : 2-Amino-5-methylbenzamide has been used as a fluorescent probe for the detection of nucleic acids and has been used to study the structure and function of DNA and RNA.
- Method of Application : The compound is typically used in its solid form .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the context of the research .
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Scientific Field: Organic Synthesis
- Application : 2-Methylbenzamide (o -Toluamide) has been used in total synthesis of phenolic protoberberine alkaloid, cerasonine .
- Method of Application : The compound is typically used in its solid form .
- Results or Outcomes : The specific outcomes of its use can vary greatly depending on the context of the research .
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
Record name | 2-Amino-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzamide | |
CAS RN |
40545-33-3 | |
Record name | 2-Amino-5-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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